Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside is a derivative of mannose, a type of sugar. This compound is characterized by the presence of an amino group replacing a hydroxyl group at the second carbon position of the mannopyranoside ring. It is a significant compound in the field of carbohydrate chemistry and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside can be synthesized through the deamination of pyranose amines. One common method involves the reaction of methyl 2-amino-2-deoxy-alpha-D-mannopyranoside with nitrous acid, which results in the formation of methyl 2-deoxy-alpha-D-erythro-hexopyranosid-3-ulose and 2-O-methyl-D-glucose in a ratio of approximately 2:1 .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques used in carbohydrate chemistry. These methods ensure the compound’s purity and yield for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside undergoes several types of chemical reactions, including:
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nitrous Acid: Used in the deamination reaction to produce specific derivatives.
Ammonia and Hydrazine: Employed in substitution reactions to replace the amino group with other functional groups.
Major Products Formed
- Methyl 2-deoxy-alpha-D-erythro-hexopyranosid-3-ulose
- 2-O-methyl-D-glucose
Wissenschaftliche Forschungsanwendungen
Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
- Biology : Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
- Medicine : Investigated for its potential role in developing treatments for diseases such as cancer, diabetes, and bacterial infections.
- Industry : Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry .
Wirkmechanismus
The mechanism of action of methyl-2-amino-2-deoxy-alpha-D-mannopyranoside involves its interaction with specific enzymes and receptors in biological systems. The amino group at the second carbon position allows it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl alpha-D-mannopyranoside
- Methyl 2-amino-2-deoxy-beta-D-glucopyranoside
- Methyl 2-amino-2-deoxy-alpha-D-galactopyranoside
Uniqueness
Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside is unique due to its specific structural configuration and the presence of an amino group at the second carbon position. This structural feature allows it to mimic certain biological molecules and participate in unique biochemical reactions, making it valuable for research and industrial applications.
Eigenschaften
CAS-Nummer |
50991-93-0 |
---|---|
Molekularformel |
C7H15NO5 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
(2R,3S,4R,5S,6S)-5-amino-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H15NO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4+,5-,6-,7+/m1/s1 |
InChI-Schlüssel |
UCMLSEINWYQAES-BIVRFLNRSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.